molecular formula C12H11F3N4O2S B7111165 N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-sulfonamide

N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-sulfonamide

Cat. No.: B7111165
M. Wt: 332.30 g/mol
InChI Key: JWDBSNQSMDDIPU-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity, and is functionalized with cyanoethyl and trifluoroethyl groups, enhancing its chemical reactivity and stability.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2S/c13-12(14,15)9-18(6-3-5-16)22(20,21)11-8-17-19-7-2-1-4-10(11)19/h1-2,4,7-8H,3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDBSNQSMDDIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)S(=O)(=O)N(CCC#N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the sulfonamide group. The cyanoethyl and trifluoroethyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the cyanoethyl or trifluoroethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanoethyl and trifluoroethyl groups may enhance its binding affinity and specificity, leading to more potent biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide
  • N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-thiol

Uniqueness

Compared to similar compounds, N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-sulfonamide stands out due to its sulfonamide group, which can significantly influence its chemical reactivity and biological activity. The presence of both cyanoethyl and trifluoroethyl groups further enhances its stability and potential for diverse applications.

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